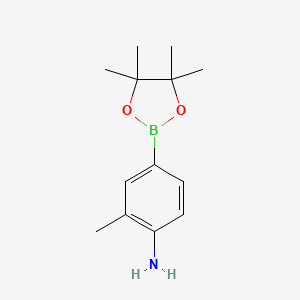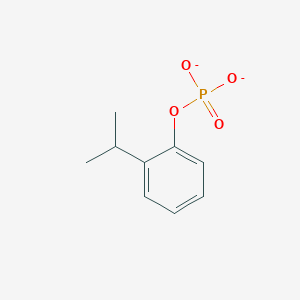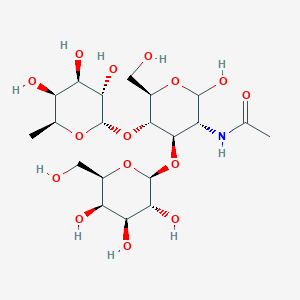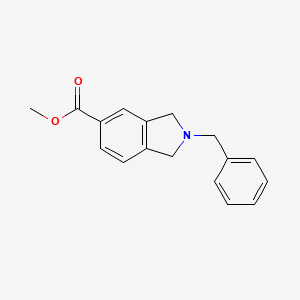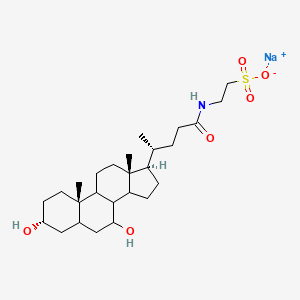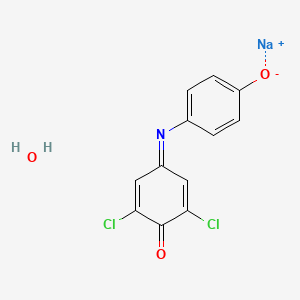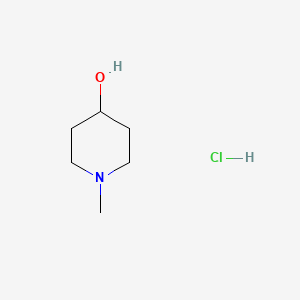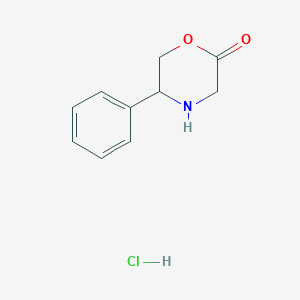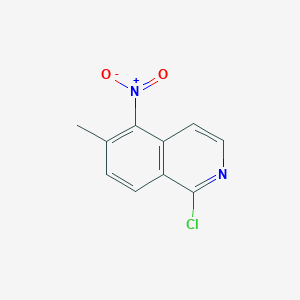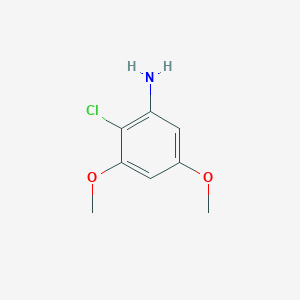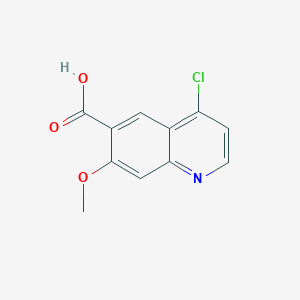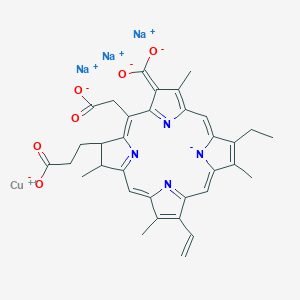
Chlorophyllins
Overview
Description
Chlorophyllins are a group of water-soluble salts derived from chlorophyll, the green pigment found in plants. These compounds are semi-synthetic derivatives, differing mainly in the cations associated with the anion. The most common form is a sodium/copper derivative, which is widely used as a food additive and in alternative medicine . This compound are known for their vibrant green color and are often used as natural colorants in various products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorophyllins are typically synthesized through the saponification of chlorophyll, followed by the replacement of the central magnesium atom with copper or other metals. The process involves the following steps:
Extraction of Chlorophyll: Chlorophyll is extracted from plant material using solvents like acetone or ethanol.
Saponification: The extracted chlorophyll is treated with a base, such as sodium hydroxide, to remove the phytol chain and convert it into chlorophyllide.
Metal Substitution: The central magnesium atom in chlorophyllide is replaced with copper or other metals through a reaction with metal salts, such as copper sulfate.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of chlorophyll from plant sources, followed by chemical modification. The process is optimized for efficiency and cost-effectiveness, ensuring high yields of the desired chlorophyllin salts. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to analyze and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Chlorophyllins undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can modify the structure of this compound, affecting their color and solubility.
Substitution: Substitution reactions involve replacing specific atoms or groups within the chlorophyllin molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and other reducing agents can be used to alter the structure of this compound.
Substitution Reagents: Various metal salts, such as copper sulfate, are used for metal substitution reactions.
Major Products Formed
The major products formed from these reactions include different metal-chlorophyllin complexes and their oxidized or reduced derivatives. These products have varying properties and applications, depending on their chemical structure .
Scientific Research Applications
Chlorophyllins have a wide range of scientific research applications, including:
Chemistry: Used as natural colorants and in the study of photosynthetic processes.
Biology: Investigated for their role in binding to environmental mutagens and reducing their effects.
Mechanism of Action
Chlorophyllins exert their effects through various mechanisms, including:
Binding to Mutagens: This compound can bind to environmental mutagens, such as polycyclic aromatic hydrocarbons, reducing their genotoxic effects.
Antioxidant Activity: They exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Modulation of Protein Functions: This compound can modulate the expression of proteins involved in DNA repair and immune response, such as p53 and NFkβ.
Comparison with Similar Compounds
Chlorophyllins are compared with other similar compounds, such as:
Chlorophyll: The natural pigment from which this compound are derived.
Metallo-Chlorophyll Derivatives: These include compounds where the central magnesium atom is replaced with other metals, such as zinc or iron.
Similar Compounds
Chlorophyll a and b: Natural chlorophylls found in plants.
Metallo-Chlorophyll Derivatives: Compounds with metals like zinc, iron, or copper replacing the central magnesium atom.
This compound are unique due to their water solubility and the ability to form stable complexes with various metals, making them versatile for different applications.
Properties
IUPAC Name |
copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGVJUIHRPKFR-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31CuN4Na3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green to blue/black powder | |
| Record name | CHLOROPHYLLINS | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
85536-03-4 | |
| Record name | Chlorophyllins | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085536034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorophyllins | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




